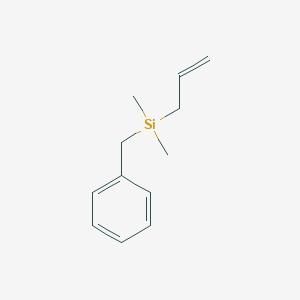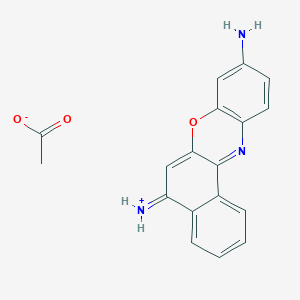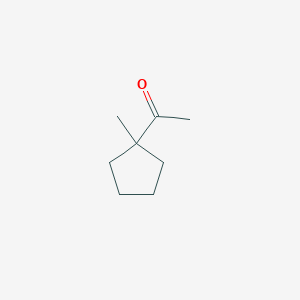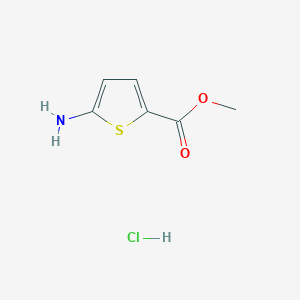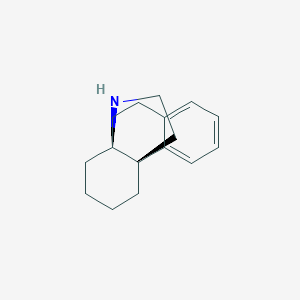
Hasubanan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hasubanan is a natural product that has been identified as a potent cytotoxic agent. It belongs to the family of aporphine alkaloids and is found in the bark of Magnolia sieboldii. Hasubanan has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Applications De Recherche Scientifique
Alkaloid Isolation and Structure Elucidation
- Hasubanan Alkaloids from Stephania longa : Research identified thirteen new hasubanan-type alkaloids from Stephania longa, a traditional Chinese medicine. These alkaloids were isolated, and their structures were elucidated using spectroscopic data and chemical methods (Zhang & Yue, 2005).
Synthetic Routes Development
- Synthesis of Hasubanan Alkaloids : A general strategy was developed for the preparation of hasubanan and acutumine alkaloids, which have demonstrated antitumor, antiviral, and memory-enhancing effects. The enantioselective Diels-Alder reaction was a key step in establishing the absolute stereochemistry of these alkaloids (Calandra, King, & Herzon, 2013).
Divergent Synthesis Approach
- Unified Synthesis of Hasubanan Alkaloids : A divergent approach was developed to synthesize three sub-classes of hasubanan alkaloids. This synthesis involved catalytic enantioselective construction of tricyclic compounds, leading to different hasubanan alkaloids with distinct topological features (Li, Wang, & Zhu, 2021).
Delta-Opioid Binding Affinity
- Delta-Opioid Receptor Affinity : Hasubanan alkaloids isolated from Stephania japonica showed affinity for the human delta-opioid receptor, with varying IC50 values. These findings suggest potential applications in pain management (Carroll et al., 2010).
Propellane Core Structure Synthesis
- Synthesis of Propellane Core Structure : A successful racemic synthesis of the propellane core structure, common in various hasubanan alkaloids, was reported. This synthesis included stereocontrolled construction of a cis-substituted heterobicycle, a precursor for intramolecular Dieckmann condensation (Nguyen & Kobayashi, 2008).
Anti-inflammatory Activity
- Anti-inflammatory Activity : New hasubanan alkaloids isolated from Stephania longa demonstrated significant inhibitory effects on TNF-α and IL-6 production, suggesting potential anti-inflammatory applications (Liu et al., 2021).
Propriétés
Numéro CAS |
14510-67-9 |
|---|---|
Nom du produit |
Hasubanan |
Formule moléculaire |
C16H21N |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
(1R,10S)-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene |
InChI |
InChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1 |
Clé InChI |
RKWPQIQYRNOTMT-CVEARBPZSA-N |
SMILES isomérique |
C1CC[C@]23CCC4=CC=CC=C4[C@@]2(C1)CCN3 |
SMILES |
C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
SMILES canonique |
C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
Synonymes |
Hasubanan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



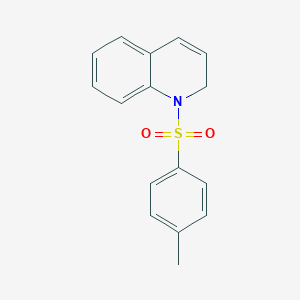
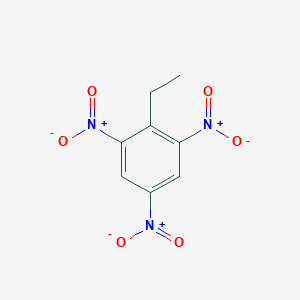

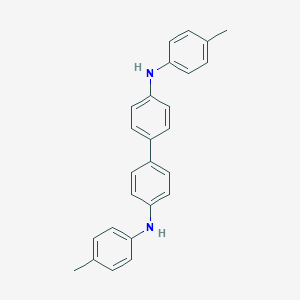
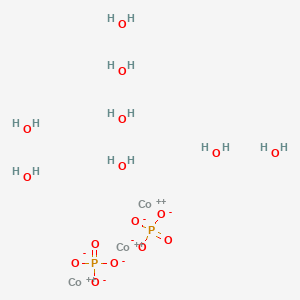
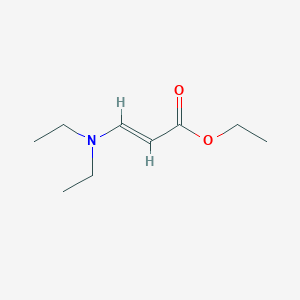
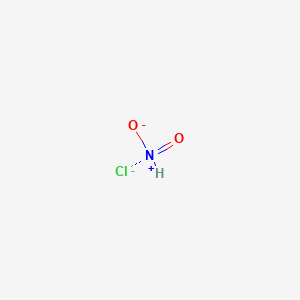
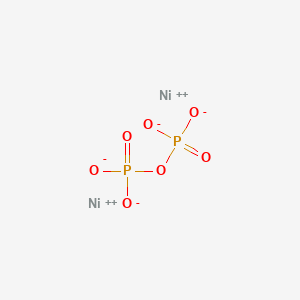
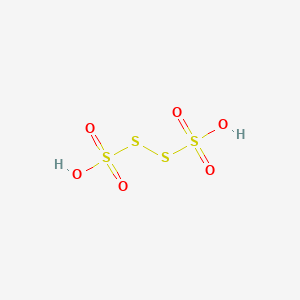
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
